molecular formula C26H17ClFN3O3 B193486 5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde CAS No. 231278-84-5

5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde

货号: B193486
CAS 编号: 231278-84-5
分子量: 473.9 g/mol
InChI 键: XQPZOUAAXRXPAM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Systematic Nomenclature and Molecular Formula Analysis

The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the preferred IUPAC name being 5-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-carbaldehyde. The molecular formula C26H17ClFN3O3 indicates a complex heterocyclic structure containing 26 carbon atoms, 17 hydrogen atoms, one chlorine atom, one fluorine atom, three nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 473.88 g/mol.

The compound exhibits significant structural complexity through its multi-ring system comprising quinazoline, furan, and substituted benzene moieties. The quinazoline core structure provides the foundational framework, while the furan-2-carbaldehyde group contributes reactive aldehyde functionality. The chloro-fluorobenzyloxy substitution pattern creates specific steric and electronic properties that influence the compound's biological activity and pharmacokinetic characteristics.

Table 1: Fundamental Molecular Properties

Property Value Reference
Molecular Formula C26H17ClFN3O3
Molecular Weight 473.88 g/mol
CAS Registry Number 231278-84-5
MDL Number MFCD10565688
Exact Mass 473.094238 g/mol
Monoisotopic Mass 473.0942 Da

Structural Elucidation via Spectroscopic Methods

Spectroscopic characterization of this compound has been extensively documented through multiple analytical techniques. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with 1H-NMR and 13C-NMR spectra demonstrating consistency with the proposed molecular structure. High-performance liquid chromatography coupled with mass spectrometry analysis confirms the compound's identity and purity, with reported purities exceeding 95% in analytical-grade preparations.

The compound's structural elucidation reveals critical connectivity patterns through its heterocyclic framework. The quinazoline ring system connects to the substituted aniline moiety through an amino linkage at the 4-position, while the furan-2-carbaldehyde group attaches at the 6-position of the quinazoline core. This specific substitution pattern creates a conjugated system that influences the compound's electronic properties and potential biological interactions.

Infrared spectroscopy identifies characteristic functional group absorptions, including carbonyl stretching frequencies corresponding to the aldehyde functionality and aromatic C-H stretching vibrations from the multiple aromatic systems. Mass spectrometric fragmentation patterns provide insight into the compound's stability and potential metabolic pathways, particularly relevant given its identification as a lapatinib metabolite.

Table 2: Spectroscopic and Analytical Data

Analytical Method Result Specification Reference
HPLC Purity ≥98% Analytical grade
LCMS Analysis Consistent with structure Identity confirmation
1H-NMR Consistent with structure Structural validation
Melting Point 227-231°C Physical characterization
Appearance White to yellow solid Visual identification

Comparative Analysis of Synonyms and Registry Identifiers

The compound possesses an extensive collection of synonyms and alternative nomenclature reflecting its significance in pharmaceutical research and regulatory documentation. Primary synonyms include Lapatinib metabolite M11, indicating its role in drug metabolism pathways, and various systematic chemical names that emphasize different structural features. The compound is also referenced as Lapatinib Intermediate 3, Lapatinib Impurity 5, and Lapatinib Formyl Impurity in pharmaceutical literature, highlighting its relevance to drug quality control and analytical chemistry applications.

Registry identifiers extend beyond the primary CAS number to include multiple database-specific codes. The PubChem Compound Identifier (CID) 11181296 provides access to comprehensive chemical information databases, while the FDA Unique Ingredient Identifier (UNII) XA9X87F37H facilitates regulatory tracking and documentation. Additional identifiers include ChEMBL3527095, DTXSID00457833, and various commercial catalog numbers that enable procurement and research applications.

The InChI (International Chemical Identifier) representation provides a standardized computational format: InChI=1S/C26H17ClFN3O3/c27-22-12-19(5-8-25(22)33-14-16-2-1-3-18(28)10-16)31-26-21-11-17(4-7-23(21)29-15-30-26)24-9-6-20(13-32)34-24/h1-13,15H,14H2,(H,29,30,31). The corresponding InChI Key XQPZOUAAXRXPAM-UHFFFAOYSA-N enables efficient database searching and cross-referencing across multiple chemical information systems.

Table 3: Comprehensive Synonym and Identifier Analysis

Category Identifier/Name Database/Source Reference
Primary CAS Number 231278-84-5 Chemical Abstracts Service
PubChem CID 11181296 National Center for Biotechnology Information
FDA UNII XA9X87F37H U.S. Food and Drug Administration
MDL Number MFCD10565688 Accelrys/Biovia
ChEMBL ID CHEMBL3527095 European Bioinformatics Institute
DTXSID DTXSID00457833 EPA CompTox Dashboard

属性

IUPAC Name

5-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17ClFN3O3/c27-22-12-19(5-8-25(22)33-14-16-2-1-3-18(28)10-16)31-26-21-11-17(4-7-23(21)29-15-30-26)24-9-6-20(13-32)34-24/h1-13,15H,14H2,(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPZOUAAXRXPAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C5=CC=C(O5)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457833
Record name 5-(4-{3-Chloro-4-[(3-fluorophenyl)methoxy]anilino}quinazolin-6-yl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231278-84-5
Record name (5-(4-(4-((3-Fluorobenzyl)oxy)-3-chloroanilino)-6-quinazolinyl)-2-furancarboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0231278845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-{3-Chloro-4-[(3-fluorophenyl)methoxy]anilino}quinazolin-6-yl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-(4-(4-((3-FLUOROBENZYL)OXY)-3-CHLOROANILINO)-6-QUINAZOLINYL)-2-FURANCARBOXALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA9X87F37H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

作用机制

生化分析

生物活性

5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde, commonly referred to by its CAS number 231278-84-5, is a synthetic compound derived from quinazoline and furan structures. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in anticancer applications.

The molecular formula of the compound is C26H17ClFN3O3C_{26}H_{17}ClFN_3O_3, with a molecular weight of 473.89 g/mol. The compound features a complex structure with multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC26H17ClFN3O3C_{26}H_{17}ClFN_3O_3
Molecular Weight473.89 g/mol
Melting Point229 °C
CAS Number231278-84-5

The biological activity of this compound primarily involves its interaction with various molecular targets, notably the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Inhibition of these receptors is crucial for preventing the proliferation of cancer cells. The compound's structure allows it to effectively bind to these receptors, blocking their signaling pathways which are often upregulated in various cancers.

Biological Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. Its efficacy has been evaluated through various assays, demonstrating its potential as an anticancer agent.

In Vitro Studies

In vitro studies have shown that this compound can induce apoptosis in cancer cells. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 0.5 to 5 µM across different cell lines, indicating potent activity.

Case Studies

  • MCF-7 Breast Cancer Cells : Treatment with the compound resulted in a significant decrease in cell viability, with an IC50 of approximately 2 µM. Flow cytometry analysis confirmed increased apoptosis rates.
  • A549 Lung Cancer Cells : The compound demonstrated an IC50 value of around 1 µM, with mechanisms involving the downregulation of anti-apoptotic proteins like Bcl-2.
  • HCT116 Colon Cancer Cells : A notable reduction in cell proliferation was observed, along with cell cycle arrest at the G1 phase.

相似化合物的比较

Key Observations:
  • Substituent Effects : The furan-2-carbaldehyde group in the target compound may enhance binding specificity to EGFR/HER2 compared to semicarbazone (BMC201725-9o) or acrylamide (Compound 22) derivatives. However, the aldehyde group could reduce metabolic stability compared to methyl or methoxy substituents .

Physicochemical and Pharmacokinetic Properties

Property Target Compound GW2016 BMC201725-9o
Molecular Weight (g/mol) 473.88 ~500 (estimated) ~450 (estimated)
LogP (Predicted) ~3.5 (moderate lipophilicity) ~4.2 ~2.8 (higher polarity)
Solubility Low (aldehyde group) Moderate (amide substituents) High (semicarbazone moiety)
Selectivity EGFR/HER2 EGFR/HER2 EGFR-specific
Key Observations:
  • The target compound’s aldehyde group likely reduces solubility compared to BMC201725-9o’s semicarbazone but may improve membrane permeability due to moderate lipophilicity .
  • GW2016’s superior selectivity (100-fold for tumor cells) suggests that side-chain modifications critically influence therapeutic windows .

Clinical and Preclinical Data

  • GW2016: Achieved complete tumor growth inhibition in HN5 (head/neck) and BT474 (breast) xenografts at 100 mg/kg .
  • Lapatinib: A clinically approved EGFR/HER2 inhibitor, used with capecitabine, shows a median progression-free survival of 8.4 months vs. 4.4 months for monotherapy .

准备方法

Core Substrates

  • N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine : Serves as the halogenated quinazoline precursor, providing the electrophilic coupling site.

  • 5-Formylfuran-2-boronic acid : The nucleophilic partner introduces the furancarboxaldehyde moiety.

Catalytic System

  • Palladium acetate (Pd(OAc)₂) : Used at 1.33 g per 100 g of quinazoline substrate to facilitate cross-coupling.

  • Potassium carbonate (K₂CO₃) : Acts as a base, with a molar ratio of 1:1.5 relative to the boronic acid.

Solvent System

  • Tetrahydrofuran (THF) and ethanol (1:1 v/v) : Optimizes solubility and reaction kinetics while minimizing side reactions.

Step-by-Step Synthesis

Reaction Setup

  • A 3 L reactor is charged with 100 g of N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine (0.21 mol), 37.35 g of 5-formylfuran-2-boronic acid (0.25 mol), and 54.66 g of K₂CO₃ (0.395 mol).

  • 1.33 g of Pd(OAc)₂ (0.006 mol) is added under nitrogen atmosphere to prevent catalyst oxidation.

  • The mixture is suspended in 750 mL THF and 750 mL ethanol , stirred vigorously, and heated to reflux (75°C jacket temperature).

Reaction Monitoring

  • Time : 40 minutes at reflux achieves >98% conversion, as confirmed by HPLC.

  • Workup : The cooled reaction mixture is filtered through Celite® to remove palladium residues, and the solvent is evaporated under reduced pressure.

Purification and Characterization

Crystallization

The crude product is recrystallized from acetonitrile/water (4:1) to yield pale yellow crystals with a melting point of 227–231°C .

Table 1: Physical Properties

PropertyValueSource
Molecular weight473.89 g/mol
Density1.407 ± 0.06 g/cm³
SolubilityDMSO (slight), methanol (trace)
pKa5.18 ± 0.30

Analytical Confirmation

  • ¹H NMR (DMSO-d₆): δ 9.92 (s, 1H, CHO), 8.65 (s, 1H, quinazoline-H), 7.85–7.12 (m, 10H, aromatic).

  • HPLC Purity : 98.7% (C18 column, acetonitrile/water gradient).

Scalability and Process Optimization

Catalyst Loading Reduction

Trials with 0.5 mol% Pd(OAc)₂ showed comparable yields (97.1%), reducing metal contamination without sacrificing efficiency.

Solvent Alternatives

Replacing THF with 2-MeTHF (a greener solvent) resulted in 95.3% yield, demonstrating environmental viability.

Industrial Applications

The compound’s role as lapatinib intermediate M11 underscores its importance in oncology drug manufacturing. Its aldehyde group enables further functionalization for prodrug development .

常见问题

Q. How can the purity and structural integrity of this compound be validated in synthetic batches?

Methodological Answer:

  • HPLC Analysis : Use reverse-phase HPLC with a C18 column and UV detection (e.g., 254 nm) to assess purity. A purity ≥97% is typical for research-grade material, as noted in commercial catalog specifications .
  • Spectroscopic Confirmation : Combine 1H^1H-NMR and 13C^{13}C-NMR to verify the quinazoline core, furan carbaldehyde, and 3-fluorobenzyl ether substituents. Compare peaks to synthetic intermediates (e.g., 3-chloro-4-fluorophenyl derivatives in ).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C26H17ClFN3O3C_{26}H_{17}ClFN_3O_3) with HRMS, ensuring the observed mass matches the calculated value (e.g., ±2 ppm tolerance) .

Q. What are the primary challenges in synthesizing this compound, and how are they addressed?

Methodological Answer:

  • Key Challenges :
    • Quinazoline-Amine Coupling : Steric hindrance from the 3-chloro-4-((3-fluorobenzyl)oxy)phenyl group may reduce coupling efficiency. Use Pd-catalyzed Buchwald-Hartwig amination with Xantphos ligands to improve yields .
    • Furan Oxidation Stability : The aldehyde group on the furan ring is prone to oxidation. Perform reactions under inert atmosphere (N2_2/Ar) and use stabilizing agents like BHT (butylated hydroxytoluene) .
  • Step Optimization : Multi-step synthesis (e.g., 11 steps for analogous quinazolines) requires intermediates to be rigorously purified via column chromatography or recrystallization to avoid side products .

Q. What analytical techniques are recommended for characterizing degradation products under storage?

Methodological Answer:

  • Accelerated Stability Studies : Store the compound at 40°C/75% relative humidity for 4 weeks. Monitor degradation via LC-MS to identify hydrolysis products (e.g., aldehyde oxidation to carboxylic acid).
  • Mass Fragmentation Patterns : Use tandem MS (MS/MS) to differentiate degradation products from impurities. For example, cleavage at the quinazoline-furan bond may indicate instability .

Advanced Research Questions

Q. How can contradictory bioactivity data between kinase inhibition assays and cell-based models be resolved?

Methodological Answer:

  • Assay Conditions : Check for differences in ATP concentrations (kinase assays vs. cellular ATP levels). Adjust assay parameters to mimic intracellular conditions (e.g., 1 mM ATP) .
  • Metabolite Interference : Test if the furan carbaldehyde is metabolized to inactive or antagonistic products (e.g., via aldehyde dehydrogenase in cells). Use stable isotope labeling (e.g., 13C^{13}C-aldehyde) to track metabolism .
  • Off-Target Profiling : Screen against a panel of 50+ kinases to identify secondary targets that may explain discrepancies. Use computational docking (e.g., AutoDock Vina) to predict binding modes .

Q. What strategies optimize solubility for in vivo pharmacokinetic studies without altering bioactivity?

Methodological Answer:

  • Salt Formation : Convert the free base to a bis(4-methylbenzenesulfonate) salt, as seen in analogous quinazoline derivatives, to enhance aqueous solubility .
  • Nanoformulation : Use liposomal encapsulation or PEGylation to improve bioavailability. Characterize particle size (DLS) and stability (zeta potential) .
  • Prodrug Design : Temporarily mask the aldehyde group as an acetal or Schiff base, which hydrolyzes in vivo to release the active compound .

Q. How can computational modeling predict the compound’s mechanism of action against resistant targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to mutant kinases (e.g., EGFR T790M) using GROMACS. Analyze hydrogen-bonding networks with the quinazoline core and hydrophobic interactions with the 3-fluorobenzyl group .
  • Free Energy Perturbation (FEP) : Calculate binding affinity changes caused by resistance mutations. Compare ΔΔG values to prioritize analogs with improved potency .

Q. What experimental controls are critical when analyzing off-target effects in transcriptomic studies?

Methodological Answer:

  • Isoform-Specific Knockdown : Use siRNA/shRNA to silence putative off-target kinases (e.g., ABL1, SRC) and confirm phenotype rescue .
  • Dose-Response Correlation : Ensure transcriptomic changes (RNA-seq) correlate with compound concentration and kinase inhibition IC50_{50} values. Discrepancies suggest non-kinase mechanisms .

Data Contradiction Analysis

Q. How to address inconsistent IC50_{50}50​ values across independent studies?

Methodological Answer:

  • Standardized Protocols : Adopt consensus assay conditions (e.g., 10% FBS in media, 37°C, 48-hour incubation) to minimize variability .
  • Reference Compound Calibration : Include a well-characterized kinase inhibitor (e.g., Gefitinib for EGFR) as an internal control in each experiment .
  • Batch-to-Batch Variability : Test multiple synthetic batches for purity and confirm activity correlates with aldehyde integrity (FTIR or 1H^1H-NMR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。